molecular formula C19H21N3OS B2628746 N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide CAS No. 1281158-46-0

N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No. B2628746
CAS RN: 1281158-46-0
M. Wt: 339.46
InChI Key: VXHLDCCAORDFNJ-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide, also known as CCA, is a novel compound that has been synthesized for research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is not fully understood. However, it has been proposed that N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide may exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to induce cell cycle arrest and apoptosis. In addition, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to protect against oxidative stress and neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. In addition, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of using N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide. One direction is to further investigate the mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide and its potential targets in various diseases. Another direction is to develop more efficient synthesis methods for N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide and its derivatives. Additionally, the in vivo efficacy and toxicity of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide need to be further evaluated in animal models. Finally, the potential clinical applications of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide need to be explored in human trials.
Conclusion
In conclusion, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is a novel compound that has gained attention due to its potential therapeutic applications in various diseases. The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane carboxylic acid with 2-mercaptoquinoline in the presence of a coupling reagent. N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. There are several future directions for the research of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide, including further investigation of its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane carboxylic acid with 2-mercaptoquinoline in the presence of a coupling reagent. The resulting intermediate is then reacted with acetic anhydride to yield the final product. The purity and identity of the compound were confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential neuroprotective effects.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c20-14-19(10-3-1-2-4-11-19)22-17(23)13-24-16-9-5-7-15-8-6-12-21-18(15)16/h5-9,12H,1-4,10-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHLDCCAORDFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide

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